1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Description

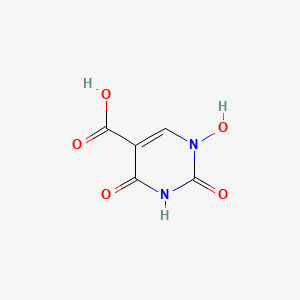

1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a hydroxyl group at position 1 and dual ketone groups at positions 2 and 2. Its structure features a partially saturated pyrimidine ring with a carboxylic acid substituent at position 3.

Properties

IUPAC Name |

1-hydroxy-2,4-dioxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O5/c8-3-2(4(9)10)1-7(12)5(11)6-3/h1,12H,(H,9,10)(H,6,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIYZZJJQRVOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the reaction of uracil derivatives under specific conditions. One common method includes the use of hydrazone derivatives, which are heated in a suitable solvent like dimethylformamide (DMF) to yield the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.

Common reagents used in these reactions include hydrazine, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. As a uracil derivative, it can interact with nucleic acids and enzymes involved in nucleic acid metabolism . The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Structural analogs and their substituent-driven properties

Key Observations :

- Hydroxyl vs.

- Aromatic vs. Aliphatic Substituents : Fluorophenyl or thiophenyl substituents (e.g., in GPBAR1 ligands) confer distinct receptor-binding profiles compared to aliphatic groups, suggesting substituent-dependent selectivity .

- Ester vs. Carboxylic Acid : Ethyl ester derivatives (e.g., ethyl 4-(fluorophenyl)-6-methyl-2-oxo analogs) exhibit improved membrane permeability due to reduced polarity, whereas the carboxylic acid form may enhance ionic interactions in enzyme active sites .

Pharmacological and Thermodynamic Properties

Table 2: Comparative pharmacological and thermodynamic data

Insights :

- Thermodynamic Stability : Ester derivatives (e.g., 6-methyl-2-oxo-4-aryl compounds) exhibit favorable exothermic synthesis profiles, suggesting easier scalability compared to hydroxylated analogs .

- Receptor Specificity : Substituents like thiophen-2-yl (in GPBAR1 ligands) or fluorophenyl groups enable selective receptor interactions, whereas unsubstituted analogs may lack specificity .

Biological Activity

1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (also known as a pyrimidinedione derivative) has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that have shown promise in various pharmacological applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is , and its molecular weight is approximately 170.13 g/mol. The structure features a pyrimidine ring with hydroxyl and carboxylic acid functional groups that are crucial for its biological activity.

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of pyrimidinediones can act as inhibitors of key enzymes such as branched-chain amino acid transaminases (BCAT) and fatty acid synthase (FASN), which are implicated in cancer metabolism and other diseases .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. In vitro assays using human cancer cell lines revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |

The anticancer mechanism appears to involve the inhibition of cell proliferation and induction of programmed cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidinedione derivatives, including this compound. The study concluded that the compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria .

Study on Anticancer Properties

Another research investigated the anticancer effects on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What optimized synthetic routes are recommended for preparing derivatives of 1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid?

- Methodological Answer : The most efficient protocol involves refluxing ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate precursors with hydroxylamine hydrochloride in the presence of sodium hydroxide. This method ensures high yields (85–95%), short reaction times (~4–6 hours), and minimal side products. Key steps include precise stoichiometric control of hydroxylamine hydrochloride and maintaining anhydrous conditions to prevent hydrolysis. Post-synthesis, products are isolated via vacuum filtration and recrystallized using ethanol or methanol .

Q. Which spectroscopic techniques are critical for characterizing structural features of these derivatives?

- Methodological Answer :

- FT-IR : Identifies functional groups such as =N–OH (stretch at ~3390 cm⁻¹) and carboxylic acid (>C=O at ~1675 cm⁻¹).

- 1H NMR : Confirms substituent positions (e.g., methyl groups at δ 2.35 ppm, aromatic protons at δ 7.05–7.90 ppm) and NH/OH protons (δ 1.27–8.49 ppm).

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M⁺] at m/z 281 for 2e derivatives) and fragmentation patterns .

Q. How can researchers validate the purity of synthesized derivatives?

- Methodological Answer : Combine chromatographic (TLC/HPLC) and spectroscopic methods. For example, HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) resolves impurities. Melting point analysis (e.g., sharp melting points between 180–220°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) further confirm purity .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of substituted derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, electron-withdrawing substituents (e.g., –Cl, –F) on the phenyl ring at position 4 direct hydroxylamine addition to the less hindered carbonyl group. X-ray crystallography (e.g., C15H18N2O5 derivatives) and DFT calculations can predict regiochemical outcomes. Reaction conditions (e.g., low temperature for kinetic control) further enhance selectivity .

Q. What strategies resolve contradictions in antimicrobial activity data across structurally similar derivatives?

- Methodological Answer :

- Substituent Analysis : Compare Minimum Inhibitory Concentration (MIC) values for derivatives with varying substituents. For instance, 4-(4-chlorophenyl) derivatives (2e) show higher antibacterial activity (MIC: 12.5 µg/mL) than 4-(4-fluorophenyl) analogs (2i, MIC: 25 µg/mL) due to enhanced lipophilicity.

- Statistical Tools : Use multivariate analysis (e.g., PCA or QSAR models) to correlate electronic parameters (Hammett σ) or steric bulk (Taft Es) with bioactivity trends .

Q. How can the stability of the carboxylic acid group be improved under physiological pH conditions?

- Methodological Answer : Derivatization into esters (e.g., ethyl or allyl esters) or amides enhances stability. For example, allyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl) derivatives show no degradation at pH 7.4 after 72 hours. Stability is monitored via HPLC, and hydrolytic resistance is quantified using Arrhenius plots under accelerated conditions (40–60°C) .

Q. What experimental designs are recommended for evaluating synergistic effects with antibiotics?

- Methodological Answer : Use checkerboard assays to determine Fractional Inhibitory Concentration (FIC) indices. For example, combining 2e derivatives with ciprofloxacin against Staphylococcus aureus reduces the FIC index to 0.5 (synergy). Time-kill kinetics and biofilm inhibition assays (via crystal violet staining) further validate synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.